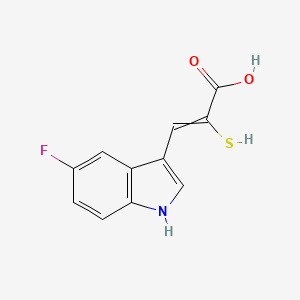
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid, often referred to as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated indole moiety and a thiol group, which may contribute to its reactivity and interaction with biological targets.
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₁H₈FNO₂S
- Molecular Weight : 241.25 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and activity studies.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in cancer treatment and antimicrobial properties. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Studies indicate that it activates caspase pathways, leading to programmed cell death.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC₅₀ values reported around 20 µM after 48 hours of exposure.
Antimicrobial Properties
- In vitro Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.
- Mechanism of Action : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell membranes and inhibition of protein synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC₅₀/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 20 | Apoptosis via caspase activation |
| Antibacterial | Staphylococcus aureus | 15 | Membrane disruption |
| Antibacterial | Escherichia coli | 30 | Inhibition of protein synthesis |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its interactions with various biological targets:
- Pharmacophore Modeling : Structure-based pharmacophore models have been developed to predict the binding affinity of this compound with specific receptors involved in cancer pathways .
- Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human fibroblast cells, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQHECFXSVZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













